molecular formula C21H15ClN4O4 B012746 4-[(4-chlorobenzoyl)amino]-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide CAS No. 100278-42-0

4-[(4-chlorobenzoyl)amino]-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide

Cat. No.: B012746
CAS No.: 100278-42-0
M. Wt: 422.8 g/mol
InChI Key: FPJNBWBCPRPJTP-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazide: is a complex organic compound with the molecular formula C21H15ClN4O4 It is known for its unique chemical structure, which includes a chlorobenzamido group and a nitrobenzylidene hydrazide moiety

Preparation Methods

The synthesis of p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of p-Chlorobenzamido benzoic acid: This step involves the reaction of p-chlorobenzoic acid with an amine to form the amido linkage.

    Synthesis of 2-(m-nitrobenzylidene)hydrazide: This involves the condensation of m-nitrobenzaldehyde with hydrazine to form the hydrazide linkage.

    Coupling Reaction: The final step involves coupling the p-chlorobenzamido benzoic acid with 2-(m-nitrobenzylidene)hydrazide under specific reaction conditions to form the desired compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzamido group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazide can be compared with similar compounds such as:

    p-(p-Chlorobenzamido)benzoic acid: Lacks the nitrobenzylidene hydrazide moiety, making it less reactive in certain chemical reactions.

    2-(m-Nitrobenzylidene)hydrazide:

    p-Chlorobenzoic acid: A simpler compound that serves as a precursor in the synthesis of more complex molecules.

Properties

CAS No.

100278-42-0

Molecular Formula

C21H15ClN4O4

Molecular Weight

422.8 g/mol

IUPAC Name

4-[(4-chlorobenzoyl)amino]-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H15ClN4O4/c22-17-8-4-15(5-9-17)20(27)24-18-10-6-16(7-11-18)21(28)25-23-13-14-2-1-3-19(12-14)26(29)30/h1-13H,(H,24,27)(H,25,28)/b23-13+

InChI Key

FPJNBWBCPRPJTP-YDZHTSKRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

Synonyms

p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.